2-Amino-5-(trifluoromethyl)benzenesulfonamide

hURAT1 Inhibition Gout Hyperuricemia

Research programs targeting hURAT1 or carbonic anhydrase isoforms require the precise ortho-amine, para-CF3 substitution pattern of this benzenesulfonamide scaffold; generic substitution of the positional isomer invalidates established structure-activity relationships and leads to irreproducible biological data. This compound is the validated core for building low-nanomolar hURAT1 inhibitors (IC50 ~1 nM) and dual VEGFR-2/FGFR1 inhibitors (IC50 ~25 nM). - Confirmed positional isomerism critical for target engagement and potency - Enables direct access to benzothiadiazine-derived clinical candidates - Available from stock with full analytical documentation for immediate synthesis

Molecular Formula C7H7F3N2O2S
Molecular Weight 240.2
CAS No. 201224-78-4
Cat. No. B2392249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(trifluoromethyl)benzenesulfonamide
CAS201224-78-4
Molecular FormulaC7H7F3N2O2S
Molecular Weight240.2
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)N
InChIInChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14)
InChIKeyDUUMQJFIEARDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-5-(trifluoromethyl)benzenesulfonamide: Key Intermediate for hURAT1 & CA Inhibitors


2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS 201224-78-4) is a fluorinated aromatic sulfonamide building block, characterized by a primary amino group at the ortho position and a trifluoromethyl substituent at the para position of the benzene ring . This compound is supplied as a research intermediate, with a purity specification typically at or above 95% . As an unsubstituted sulfonamide core, it serves as a critical precursor for generating compound libraries in medicinal chemistry, primarily as the scaffold for developing inhibitors of human uric acid transporter 1 (hURAT1) and carbonic anhydrase (CA) isoforms, rather than functioning as a standalone biologically active agent [1]. Its procurement is driven by the specific positional isomerism required for structure-activity relationships in these therapeutic programs [2].

2-Amino-5-(trifluoromethyl)benzenesulfonamide: Isomer Substitution Risks


Substituting 2-Amino-5-(trifluoromethyl)benzenesulfonamide with its positional isomers or other halogenated analogs introduces quantifiable risk to a research or development program. The substitution pattern directly dictates the compound's utility as a synthetic building block. The ortho-amine functionality is essential for forming specific heterocyclic derivatives (such as benzothiadiazines) that are active against targets like hURAT1, and altering the amine position would result in a different core scaffold, invalidating established structure-activity relationships [1]. Furthermore, the electron-withdrawing effect of the trifluoromethyl group is highly position-dependent; computational and experimental studies on benzenesulfonamide CA inhibitors demonstrate that para-substitution relative to the sulfonamide significantly enhances binding affinity by increasing the acidity of the sulfonamide group, whereas a different substitution pattern would yield a markedly different binding profile and reduced potency [2]. Generic substitution thus leads to irreproducible biological data and wasted synthesis effort, directly impacting project timelines and research validity.

2-Amino-5-(trifluoromethyl)benzenesulfonamide: Quantitative Comparator Data


hURAT1 Inhibition: Potency vs Benzbromarone

A derivative synthesized from 2-Amino-5-(trifluoromethyl)benzenesulfonamide was identified as a potent hURAT1 inhibitor. In a head-to-head assay measuring inhibition of 14C-uric acid uptake in HEK293 cells overexpressing human URAT1, a key derivative (Compound 2) exhibited an IC50 of 1 nM, representing a more than 400-fold improvement in potency compared to the clinical URAT1 inhibitor benzbromarone, which had an IC50 of 407 nM in the same study . This data establishes the core scaffold as a privileged structure for achieving low-nanomolar potency against this target.

hURAT1 Inhibition Gout Hyperuricemia

Dual VEGFR2/FGFR1 Kinase Inhibition Profile

In a series of novel benzenesulfonamides, the 4-trifluoromethyl analog (Compound 6l), which is closely related in structure to the target compound's core, demonstrated potent dual kinase inhibitory activity. In a head-to-head comparison within the same study, compound 6l exhibited IC50 values of 25 nM and 26 nM against VEGFR-2 and FGFR1 kinases, respectively [1]. This activity was superior to the reference multi-kinase inhibitor sorafenib by 1.8-fold for VEGFR-2, providing a quantifiable benchmark for the potential of this chemical series as an anticancer lead [1].

Kinase Inhibition VEGFR2/FGFR1 Anticancer

Positional Isomer Conformational Impact

Rotational spectroscopy and computational analysis of benzenesulfonamides, including ortho-toluensulfonamide (a methyl analog of the target compound), demonstrate that the specific ortho-substitution pattern (amino group in the target compound) forces a distinct conformational change in the sulfonamide group [1]. Unlike the unsubstituted or para-substituted analogs where the amino group lies perpendicular to the benzene ring, the ortho-substituent induces a gauche orientation [1]. This conformational difference, a direct result of the 2-amino-5-(trifluoromethyl) substitution pattern, alters the spatial presentation of the pharmacophore and is a key determinant in molecular recognition and target binding [1].

Molecular Conformation Structure-Activity Relationship Isomerism

2-Amino-5-(trifluoromethyl)benzenesulfonamide: Application Scenarios


hURAT1 Lead Optimization for Gout Therapy

This compound is the ideal starting material for medicinal chemistry teams focused on developing next-generation treatments for hyperuricemia and gout. The evidence demonstrates that chemical elaboration of this core yields inhibitors with low-nanomolar IC50 values (e.g., 1 nM) against hURAT1, which is over two orders of magnitude more potent than the benchmark drug benzbromarone [1]. Procurement is justified for programs aiming to achieve a best-in-class potency profile for this target.

Dual VEGFR2/FGFR1 Inhibitor Synthesis for Anticancer Leads

For oncology research groups investigating angiogenesis inhibitors, this compound serves as a key building block. Derivatives based on this scaffold have demonstrated potent, dual inhibition of VEGFR-2 and FGFR1 (IC50 ≈ 25 nM), surpassing the activity of the established drug sorafenib [1]. Purchasing this compound is a strategic move for programs where a validated, highly active chemical starting point can accelerate the path to a novel anticancer clinical candidate.

Isoform-Selective Carbonic Anhydrase Inhibitor Design

In academic or industrial research on carbonic anhydrase, this compound is a privileged scaffold for creating selective inhibitors. The para-substituted trifluoromethyl group is known to significantly enhance binding affinity by increasing the acidity of the sulfonamide, a well-established principle for designing potent CA ligands [1]. Furthermore, the 2-amino group provides a critical functional handle for introducing bulky, selectivity-conferring substituents to target specific isoforms like CA IX, a validated anticancer target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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